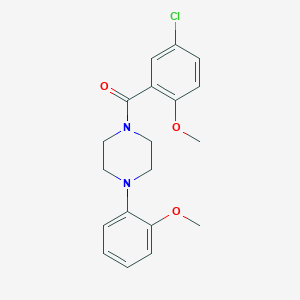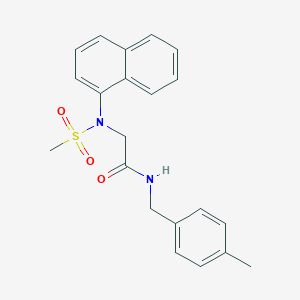![molecular formula C21H17N3O4S B3554240 N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3554240.png)
N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, commonly known as NSC-743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
NSC-743380 is believed to exert its anticancer effects by inhibiting the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of topoisomerase IIα, NSC-743380 prevents cancer cells from dividing and proliferating. Additionally, NSC-743380 has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which also contributes to its anticancer effects.
Biochemical and Physiological Effects
NSC-743380 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, NSC-743380 has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. Furthermore, NSC-743380 has been shown to inhibit the growth of blood vessels, which is a process known as angiogenesis. This effect may contribute to its anticancer effects by preventing the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC-743380 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, NSC-743380 has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a cancer treatment.
However, there are also some limitations to using NSC-743380 in lab experiments. One limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, NSC-743380 has not been extensively studied in vivo, which means that its effects on living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on NSC-743380. One potential direction is to investigate its effects on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Additionally, further studies are needed to determine the optimal dosage and administration schedule for NSC-743380 in cancer treatment. Finally, there is a need for in vivo studies to better understand the pharmacokinetics and toxicity of NSC-743380 in living organisms.
Conclusion
NSC-743380 is a promising compound for cancer treatment that has been shown to have anticancer effects through inhibition of topoisomerase IIα and induction of apoptosis. While there are some limitations to using NSC-743380 in lab experiments, it has several advantages and is a promising candidate for further development as a cancer treatment. Future research should focus on investigating its effects on cancer stem cells, determining optimal dosage and administration schedules, and conducting in vivo studies to better understand its pharmacokinetics and toxicity.
Aplicaciones Científicas De Investigación
NSC-743380 has been studied extensively for its potential applications in cancer treatment. In vitro studies have shown that NSC-743380 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, NSC-743380 has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Propiedades
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-13-6-11-20(28-13)19-12-17(16-4-2-3-5-18(16)24-19)21(25)23-14-7-9-15(10-8-14)29(22,26)27/h2-12H,1H3,(H,23,25)(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFNVAIFNQVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-bis[3-(4-fluorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3554175.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B3554179.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3554200.png)


![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3554223.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554224.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3554243.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3554249.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3554257.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3554260.png)